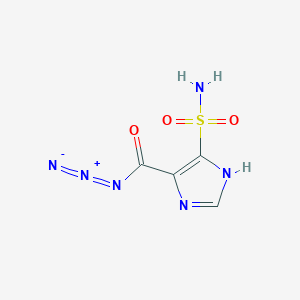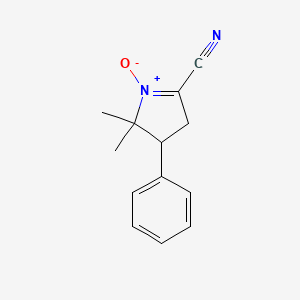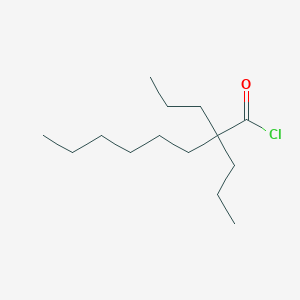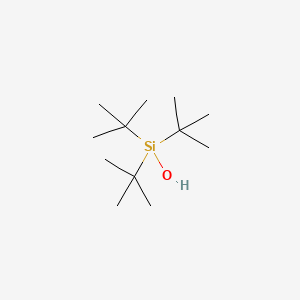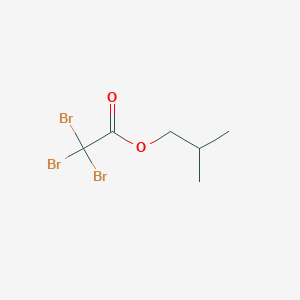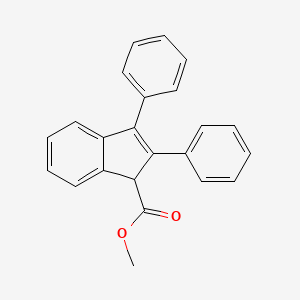
Methyl 2,3-diphenyl-1H-indene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3-diphenyl-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its indene core structure, which is fused with two phenyl groups and a carboxylate ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-diphenyl-1H-indene-1-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2,3-diphenyl-1H-indene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
Methyl 2,3-diphenyl-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the indene core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or substituted indene derivatives.
科学研究应用
Methyl 2,3-diphenyl-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of Methyl 2,3-diphenyl-1H-indene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indene core structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate
- Methyl 1-methyl-1,2-dihydropyridine-3-carboxylate
Uniqueness
Methyl 2,3-diphenyl-1H-indene-1-carboxylate is unique due to its specific substitution pattern on the indene core, which imparts distinct chemical and biological properties. The presence of two phenyl groups enhances its stability and potential for diverse chemical reactions, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
59099-81-9 |
|---|---|
分子式 |
C23H18O2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
methyl 2,3-diphenyl-1H-indene-1-carboxylate |
InChI |
InChI=1S/C23H18O2/c1-25-23(24)22-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)21(22)17-12-6-3-7-13-17/h2-15,22H,1H3 |
InChI 键 |
LUBRYPLSQWZESS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)

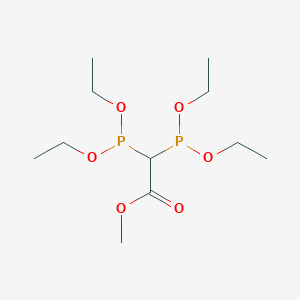



![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
